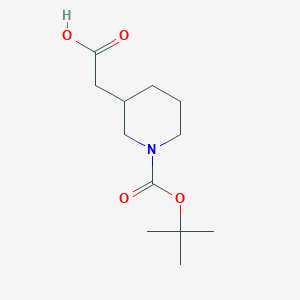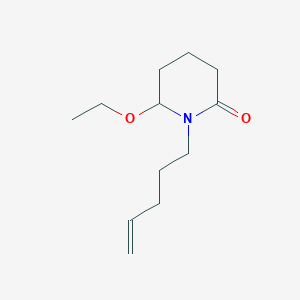
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) is a chemical compound that is widely used in scientific research. It is a member of the piperidinone family, which is known for its diverse range of biological activities. This compound is of particular interest due to its unique chemical structure, which makes it a useful tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to affect the activity of acetylcholine, dopamine, and serotonin, among other neurotransmitters. It is thought that these effects may be due to the ability of this compound to interact with specific receptor sites in the brain.
Efectos Bioquímicos Y Fisiológicos
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) has a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, this compound has been shown to affect the activity of various enzymes and ion channels in the brain. These effects may be responsible for the compound's ability to modulate various physiological processes, including muscle contraction and the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) in laboratory experiments is its relatively simple synthesis method. This makes it a readily available and cost-effective tool for investigating various biochemical and physiological processes. However, one limitation of this compound is its relatively narrow range of biological activities. While it has been shown to affect the activity of various neurotransmitters and enzymes, its effects may not be as broad as other compounds used in scientific research.
Direcciones Futuras
There are several future directions for research involving 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI). One area of interest is the potential therapeutic applications of this compound. For example, it may be useful in the development of new treatments for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biological processes. Finally, there is a need for more research on the synthesis and characterization of related compounds in the piperidinone family, which may have unique biological activities and applications.
Métodos De Síntesis
The synthesis of 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) involves several steps, including the reaction of ethyl 4-pentenoate with lithium diisopropylamide (LDA) to produce the corresponding enolate. This enolate is then reacted with 2-chloro-6-ethoxypiperidin-4-one to yield the final product. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) has a wide range of scientific research applications. It is commonly used as a tool for investigating the mechanisms of various biochemical and physiological processes. For example, this compound has been used to study the role of acetylcholine in the regulation of muscle contraction, as well as the effects of various neurotransmitters on the central nervous system.
Propiedades
IUPAC Name |
6-ethoxy-1-pent-4-enylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-10-13-11(14)8-7-9-12(13)15-4-2/h3,12H,1,4-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNAXXMVFZXFDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC(=O)N1CCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

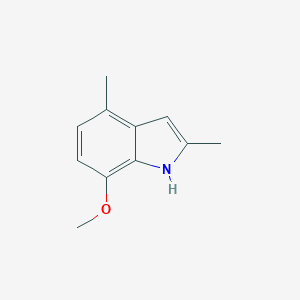
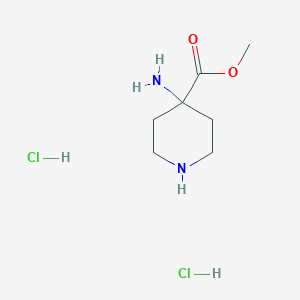


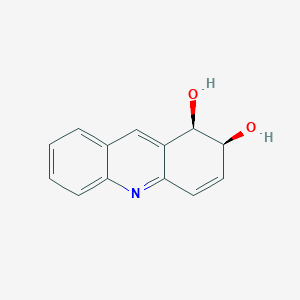

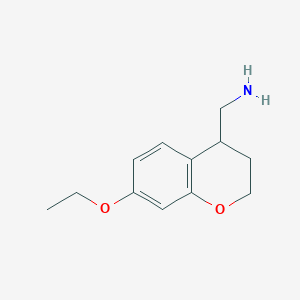
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)



